molecular formula C12H12N2O2 B097665 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one CAS No. 17952-87-3

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No.: B097665
CAS No.: 17952-87-3
M. Wt: 216.24 g/mol
InChI Key: PWARHDUWOJUADN-UHFFFAOYSA-N
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Description

ICX5608914, also known as PD066560, is a compound with the molecular formula C12H12N2O2. It is a natural product with a molecular weight of 216.09 g/mol. The structure of ICX5608914 includes a pyrrole ring fused to a tetrahydro-1H-beta-carboline moiety. This compound has been studied for its potential biological activities and interactions with various protein targets .

Safety and Hazards

The safety and hazards of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one are not clearly mentioned in the available resources. It’s important to note that it is for research use only and not intended for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is the serotonin (5-HT) system . This system plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

The compound interacts with the serotonin system by inhibiting the high-affinity uptake of serotonin . This inhibition is competitive, meaning the compound competes with serotonin for the same binding site, thereby reducing the amount of serotonin that can be taken up.

Biochemical Pathways

The inhibition of serotonin uptake by this compound affects the serotonergic pathway This pathway is involved in many physiological processes, including the regulation of mood and behavior

Result of Action

The result of the compound’s action is an increase in the potassium-evoked release of serotonin from the retina . This suggests that the compound could potentially enhance serotonergic signaling, which could have various effects depending on the specific context within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICX5608914 involves the formation of the pyrrole ring and its subsequent fusion with the tetrahydro-1H-beta-carboline moiety. One of the common synthetic routes includes the use of methacrylate-containing block copolymers (BCPs) for the segment-selective introduction of functional moieties. The catalyst-free and quantitative hydroamination reaction has proven successful for the post-modification of amine-containing polymers .

Industrial Production Methods

the preparation of similar compounds often involves multi-step synthesis protocols, including impregnation and calcination procedures to achieve the desired chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions

ICX5608914 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving ICX5608914 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of ICX5608914 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .

Comparison with Similar Compounds

ICX5608914 can be compared with other similar compounds, such as melatonin analogues and mGluR1 antagonists. These compounds share structural similarities and biological activities but differ in their specific interactions with molecular targets and pathways . For example, melatonin analogues primarily target melatonin receptors, while mGluR1 antagonists interact with metabotropic glutamate receptors. The unique combination of targets and pathways affected by ICX5608914 distinguishes it from these related compounds .

List of Similar Compounds

  • Melatonin analogues
  • mGluR1 antagonists
  • Other pyrrole-containing compounds

Properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWARHDUWOJUADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170825
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17952-87-3
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17952-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 2
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 3
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 4
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 5
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 6
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

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